molecular formula C22H21ClN4O2S B2761475 3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1797901-55-3

3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide

Número de catálogo: B2761475
Número CAS: 1797901-55-3
Peso molecular: 440.95
Clave InChI: GOWMEZZOHFXNDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 4. A propyl linker connects this heterocyclic moiety to a [1,1'-biphenyl]-4-sulfonamide group, with a chlorine atom at the 3' position of the biphenyl ring. Such structures are often explored in kinase inhibition or bone morphogenetic protein (BMP) modulation due to their heterocyclic scaffolds .

Propiedades

IUPAC Name

4-(3-chlorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-16-12-22-24-14-17(15-27(22)26-16)4-3-11-25-30(28,29)21-9-7-18(8-10-21)19-5-2-6-20(23)13-19/h2,5-10,12-15,25H,3-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMEZZOHFXNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a biphenyl sulfonamide core and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C22H21ClN4O2S
  • Molecular Weight : 440.9 g/mol
  • CAS Number : 1797901-55-3

The compound's unique structure contributes to its biological activity, particularly in the context of cancer treatment and other therapeutic applications.

Anticancer Properties

Research indicates that 3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide exhibits significant anticancer properties. It is believed to act as an inhibitor of specific protein kinases that play crucial roles in cancer cell proliferation.

The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is associated with MYC-dependent cancers. The inhibition of CDK9 can lead to cell cycle arrest and apoptosis in cancer cells.

Research Findings

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values ranging from 600 nM to 1.2 µM in triple-negative breast cancer (TNBC) models. The compound's ability to induce apoptosis was measured using assays that quantify activated caspase-3 levels, indicating significant apoptotic signaling in treated cells.

Comparative Analysis

To better understand the biological activity of 3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2-chloro-N-(pyrazolo[1,5-a]pyridin-3-yl)benzamideC₁₄H₁₀ClN₃ODifferent nitrogen heterocycle; potential activity against different targets.
3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamideC₁₄H₁₁F₂N₄OFluorinated variant with enhanced metabolic stability; studied for kinase inhibition.
N-(4-chloro-2-methylpyrazolo[3,4-d]pyrimidin-6-yl)benzamideC₁₄H₁₁ClN₃ODifferent pyrazole substitution; may exhibit different biological activities.

This table illustrates the structural diversity among related compounds and highlights the unique features of 3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide.

Study 1: In Vitro Efficacy Against TNBC

A study conducted on TNBC cell lines evaluated the efficacy of the compound using high-content fluorescence imaging techniques. The results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations between 600 nM and 1 µM. This study underscores the potential of this compound as a therapeutic agent against aggressive forms of breast cancer.

Study 2: Selectivity Profile

Further investigations into the selectivity profile of 3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide revealed that it retains selectivity for CDK9 over other CDK family members. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

(i) Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyrimidine core (6-membered ring fused at positions 1 and 5).
  • Analog (Example 53, ) : Pyrazolo[3,4-d]pyrimidine core (fused at positions 3 and 4).
    • The altered fusion positions modify electron distribution and steric accessibility. Pyrazolo[1,5-a]pyrimidines are often associated with BMP pathway modulation, while pyrazolo[3,4-d]pyrimidines are common in kinase inhibitors (e.g., JAK/STAT targets) .
(ii) Triazolo[1,5-a]pyridine Analogs ()
  • Compounds like 1309681-91-1 replace the pyrazolo-pyrimidine core with triazolo-pyridine, reducing aromaticity and altering hydrogen-bonding capacity. These analogs typically exhibit lower metabolic stability .

Substituent Effects

(i) Biphenyl vs. Benzene Sulfonamide
  • Target Compound : Biphenyl sulfonamide with 3'-Cl.
  • BJ13375 (): Monocyclic benzene sulfonamide with 4-F and 2-CH₃. The biphenyl group in the target compound increases molecular weight (MW: ~435 vs. 362 for BJ13375) and may enhance hydrophobic interactions with protein pockets. The 3'-Cl substituent could improve selectivity compared to BJ13375’s 4-F .
(ii) Chromenone-Containing Analogs ()
  • Example 53 includes a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group, introducing a planar, electron-deficient chromenone system. This significantly increases MW (589.1 vs. ~435 for the target compound) and may reduce solubility (MP: 175–178°C) .

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrimidine 3'-Cl-biphenyl, sulfonamide ~435 Not reported Sulfonamide, chloro
BJ13375 () Pyrazolo[1,5-a]pyrimidine 4-F, 2-CH₃-benzene, sulfonamide 362.42 Not reported Fluorine, methyl
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromenone, N-methylbenzenesulfonamide 589.1 175–178 Chromenone, fluoro
DMH3 () Pyrazolo[1,5-a]pyrimidine Quinolin-4-yl, morpholine Not reported Not reported Quinoline, morpholine

Q & A

Q. Can this compound serve as a template for PROTAC development?

  • Methodological Answer :
  • Feasibility Check :

Linker Attachment Sites : Modify the propyl linker to conjugate E3 ligase ligands (e.g., thalidomide).

Ternary Complex Assays : Use NanoBRET to confirm DDR1-PROTAC-E3 ligase complex formation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.